Tropisetron Hydrochloride

Description

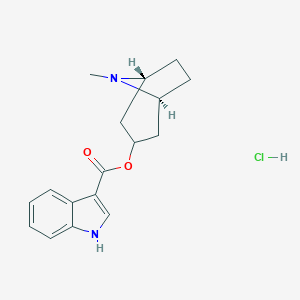

Structure

3D Structure of Parent

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEGSJAEZIGKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105826-92-4 | |

| Record name | Tropisetron hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylic acid ester monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tropisetron Hydrochloride: A Technical Guide to its Mechanism of Action

Executive Summary: Tropisetron hydrochloride is a versatile pharmacological agent with a well-established dual mechanism of action. Primarily recognized as a potent and selective serotonin 5-HT3 receptor antagonist, it is clinically employed for the management of chemotherapy- and radiotherapy-induced nausea and vomiting.[1][2][3] Its antiemetic properties stem from the blockade of 5-HT3 receptors in both the peripheral and central nervous systems.[4][5] Concurrently, tropisetron functions as a partial agonist at the α7-nicotinic acetylcholine receptor (α7-nAChR), a characteristic that underpins ongoing research into its potential for neuroprotection and cognitive enhancement.[6][7] Furthermore, emerging evidence reveals that tropisetron possesses immunomodulatory and anti-inflammatory activities, which appear to be independent of its effects on serotonin receptors and involve the inhibition of the calcineurin signaling pathway in T cells.[8] This guide provides an in-depth examination of these multifaceted mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Pharmacological Profile: A Dual Receptor Interaction

Tropisetron's unique therapeutic profile arises from its high-affinity interactions with two distinct ligand-gated ion channels.

Antagonism of the 5-HT3 Receptor

The cornerstone of tropisetron's antiemetic efficacy is its competitive antagonism of the 5-HT3 receptor.[4] Cytotoxic therapies trigger the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[3][9] This released serotonin activates 5-HT3 receptors located on the terminals of vagal afferent nerves, initiating signals that are relayed to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarii in the brainstem, ultimately inducing the vomiting reflex.[9][10][11]

Tropisetron competitively binds to these 5-HT3 receptors, preventing serotonin-mediated activation.[1][12] This blockade occurs at both peripheral sites in the gut and central sites within the brain, effectively interrupting the emetic signaling cascade.[4][10] The average occupancy of 5-HT3 receptors by tropisetron in humans has been measured at approximately 78%.[11][13]

Partial Agonism at the α7-Nicotinic Acetylcholine Receptor

Beyond its antiemetic function, tropisetron is a potent partial agonist at the α7-nicotinic acetylcholine receptor (α7-nAChR).[6][14] This receptor is a key component of the cholinergic system in the brain and is implicated in cognitive processes, inflammation, and neuronal survival. Tropisetron's interaction with α7-nAChRs is distinct from its 5-HT3 activity and may contribute to its neuroprotective effects.[6]

Studies have shown that tropisetron can sensitize α7-nAChRs to low concentrations of acetylcholine, indicating a potential co-agonist or "priming" effect.[7][15] Activation of α7-nAChRs can trigger downstream signaling cascades that promote cell survival. For instance, tropisetron has been shown to provide neuroprotection against glutamate-induced excitotoxicity, an effect associated with the downregulation of pro-apoptotic p38 MAP kinase levels.[6]

Immunomodulatory and Anti-inflammatory Mechanisms

Tropisetron exhibits significant immunosuppressive activities that are believed to be independent of serotonin receptor signaling.[8] This action is primarily characterized by the inhibition of T-cell activation.[6][8]

The mechanism involves the direct targeting of the calcineurin pathway.[8] Upon T-cell receptor (TCR) activation, calcineurin, a calcium-dependent phosphatase, is activated and dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). This allows NFAT to translocate to the nucleus and initiate the transcription of genes for inflammatory cytokines like Interleukin-2 (IL-2). Tropisetron inhibits calcineurin, thereby preventing NFAT activation and subsequent IL-2 gene transcription and synthesis.[8] Additionally, tropisetron has been found to inhibit the transcriptional activity of AP-1 and PMA/ionomycin-induced NF-κB, further contributing to its anti-inflammatory profile.[6][8][12]

Quantitative Pharmacological Data

The affinity and potency of tropisetron at its primary molecular targets have been quantified through various in vitro assays. This data is crucial for understanding its pharmacological profile.

| Parameter | Target Receptor | Value | Species/System | Reference |

| IC₅₀ | 5-HT3 Receptor | 70.1 ± 0.9 nM | Not Specified | [6][16] |

| Kᵢ | 5-HT3 Receptor | 5.3 nM | Not Specified | [12] |

| Kᵢ | α7-nAChR | 6.9 nM | Not Specified | [12] |

| EC₅₀ | α7-nAChR | ~2.4 µM | Human (expressed in Xenopus oocytes) | [15] |

| EC₅₀ | α7β2-nAChR | ~1.5 µM | Human (expressed in Xenopus oocytes) | [15] |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of drug required to inhibit a biological process by 50%.

-

Kᵢ (Inhibitory constant): An indication of the binding affinity of an inhibitor. A lower Kᵢ value indicates a higher binding affinity.

-

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

Detailed Experimental Protocols

The characterization of tropisetron's mechanism of action relies on standardized in vitro assays. The following are representative protocols for determining key pharmacological parameters.

Protocol: Receptor Binding Affinity (Kᵢ) Determination

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of tropisetron for the 5-HT3 receptor.[17][18]

-

Objective: To determine the inhibitory constant (Kᵢ) of tropisetron at the human 5-HT3 receptor.

-

Materials:

-

Cell Membranes: Prepared from HEK293 cells stably expressing the human 5-HT3A receptor.

-

Radioligand: [³H]granisetron (a high-affinity 5-HT3 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 1 µM quipazine or other suitable 5-HT3 antagonist.

-

Test Compound: this compound, serially diluted.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

-

-

Methodology:

-

Incubation: In a 96-well plate, incubate cell membranes (20-40 µg protein) with a fixed concentration of [³H]granisetron (e.g., 0.5 nM) and varying concentrations of tropisetron for 60 minutes at room temperature.

-

Control Wells: Prepare wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-specific antagonist).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of tropisetron to generate a competition curve.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Protocol: Functional Antagonism (IC₅₀) Assessment

This protocol describes a cell-based calcium flux assay to measure tropisetron's functional potency as a 5-HT3 receptor antagonist.[18][19]

-

Objective: To determine the IC₅₀ of tropisetron for the inhibition of 5-HT-induced calcium influx.

-

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human 5-HT3A receptor.

-

Calcium Indicator Dye: Fluo-4 AM or equivalent.

-

Agonist: Serotonin (5-HT).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Fluorescence plate reader with kinetic read capabilities.

-

-

Methodology:

-

Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Remove culture medium and incubate cells with Fluo-4 AM in assay buffer for 60 minutes at 37°C.

-

Compound Pre-incubation: Wash cells with assay buffer. Add varying concentrations of tropisetron (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a pre-determined concentration of 5-HT (typically the EC₈₀) to all wells to stimulate the receptor.

-

Detection: Measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data, setting the response with agonist alone as 100% and the response with no agonist as 0%.

-

Plot the normalized response against the log concentration of tropisetron.

-

Determine the IC₅₀ value using a four-parameter logistic fit.

-

Conclusion

The mechanism of action of this compound is more complex than that of a simple receptor antagonist. It operates through a primary, high-affinity antagonism of 5-HT3 receptors, which is the basis for its established antiemetic efficacy. This is complemented by a distinct partial agonism at α7-nAChRs and a 5-HT3R-independent immunomodulatory effect via inhibition of the calcineurin pathway. This multifaceted pharmacological profile not only explains its clinical utility but also opens promising avenues for novel therapeutic applications in neurodegenerative disorders and inflammatory diseases. A thorough understanding of these parallel mechanisms is essential for drug development professionals seeking to leverage or mitigate these effects in future research.

References

- 1. Tropisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. mims.com [mims.com]

- 5. Tropisetron. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Tropisetron - Wikipedia [en.wikipedia.org]

- 8. The 5-HT3 receptor antagonist tropisetron inhibits T cell activation by targeting the calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]

- 13. ClinPGx [clinpgx.org]

- 14. The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tropisetron sensitizes α7 containing nicotinic receptors to low levels of acetylcholine in vitro and improves memory-related task performance in young and aged animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Tropisetron: A Technical Guide to 5-HT3 Receptor Antagonism

This in-depth technical guide provides a comprehensive overview of tropisetron, a potent and selective 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document details the core mechanism of action, pharmacokinetics, clinical efficacy, and relevant experimental methodologies associated with tropisetron.

Introduction: The 5-HT3 Receptor and Tropisetron

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide range of physiological functions through a diverse family of receptors.[1][2] Unlike other serotonin receptors, which are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily.[3][4] Found in both the central and peripheral nervous systems, its activation by serotonin leads to rapid, excitatory neurotransmission via the influx of cations like Na+, K+, and Ca2+.[3][4][5]

Tropisetron (ICS 205-930) is an indole derivative that acts as a selective and competitive antagonist at the 5-HT3 receptor.[6][7][8] This action is the primary basis for its well-established antiemetic properties, making it a cornerstone therapy for the prevention of nausea and vomiting induced by chemotherapy (CINV) and post-operative procedures (PONV).[6][7][8][9][10][11]

Mechanism of Action and Signaling Pathway

Tropisetron exerts its antiemetic effect by competitively blocking the binding of serotonin to 5-HT3 receptors.[1][8][12] This antagonism occurs at two key locations:

-

Peripheral Vagal Afferents: In the gastrointestinal tract, enterochromaffin cells release serotonin in response to cytotoxic chemotherapy agents.[13][14] This serotonin activates 5-HT3 receptors on vagal nerve terminals, transmitting emetogenic signals to the brainstem.[13][14] Tropisetron blocks this peripheral initiation of the vomiting reflex.[8]

-

Central Chemoreceptor Trigger Zone (CTZ): The CTZ in the area postrema of the brainstem contains a high density of 5-HT3 receptors. Tropisetron's central antagonism at these sites further inhibits the emetic response.[7][8]

Upon agonist binding, the 5-HT3 receptor channel opens, causing an influx of extracellular Ca2+.[15] This increases the cytoplasmic Ca2+ concentration, which in turn can trigger further calcium release from intracellular stores.[15] This calcium signaling cascade leads to the activation of Calmodulin-dependent protein kinase II (CaMKII) and subsequent ERK1/2 signaling, which are implicated in the emetic reflex.[15] Tropisetron prevents this entire downstream signaling cascade by blocking the initial receptor activation.

Receptor Binding Profile and Affinity

Tropisetron is characterized by its high affinity and selectivity for the 5-HT3 receptor. However, it also demonstrates notable activity as a partial agonist at the α7-nicotinic acetylcholine receptor (α7-nAChR), which may contribute to some of its other pharmacological effects.[6][16][17] Its affinity for other receptor types is significantly lower.[6]

| Target Receptor | Binding Affinity / Potency | Reference |

| 5-HT3 Receptor | Ki: 5.3 nM | [18] |

| IC50: 70.1 ± 0.9 nM | [6][18] | |

| α7-Nicotinic Receptor | Ki: 6.9 nM (Agonist activity) | [18] |

Pharmacokinetics and Metabolism

Tropisetron is rapidly and almost completely absorbed after oral administration, though it undergoes first-pass metabolism in the liver.[8][12][19] Its metabolism is primarily handled by the cytochrome P450 enzyme CYP2D6, leading to hydroxylation of the indole ring.[19][20] The resulting metabolites have greatly reduced potency for the 5-HT3 receptor and do not contribute significantly to the drug's pharmacological action.[8][12] Genetic variations in CYP2D6 activity can affect tropisetron's pharmacokinetics, with ultrarapid metabolizers showing decreased drug exposure.[13]

| Parameter | Value (Oral Administration, 5 mg dose) | Reference |

| Time to Peak (Tmax) | ~3 hours | [12][13][14] |

| Absolute Bioavailability | ~60% | [12][13][14] |

| Plasma Half-life (t½) | ~6-8 hours (Extensive Metabolizers) | [13][14][19] |

| 30-40 hours (Poor Metabolizers) | [19] | |

| Plasma Protein Binding | ~71% | [12] |

| Volume of Distribution (Vd) | 400 - 600 L | [8][12] |

| Metabolism | Hepatic (primarily CYP2D6) | [19][20] |

| Excretion | ~8% unchanged in urine, 70% as metabolites | [8][12] |

Clinical Efficacy

Tropisetron has demonstrated significant efficacy in preventing both acute and delayed nausea and vomiting. Its performance is comparable to other first-generation 5-HT3 antagonists like ondansetron and granisetron.[9][21]

Chemotherapy-Induced Nausea and Vomiting (CINV)

In patients undergoing moderately to highly emetogenic chemotherapy, tropisetron is highly effective, especially for acute emesis.[9] Combining tropisetron with a corticosteroid like dexamethasone significantly enhances its efficacy, particularly in controlling delayed emesis.[9][22]

| Study / Comparison | Patient Population | Efficacy Outcome (Acute Emesis, Day 1) | Reference |

| Tropisetron vs. Optimal Standard Therapy | Patients refractory to conventional antiemetics | Vomiting Control: 52% (Tropisetron) vs. 25% (Standard) | [23] |

| Nausea Control: 32% (Tropisetron) vs. 19% (Standard) | [23] | ||

| Tropisetron + Dexamethasone vs. Tropisetron Monotherapy | Patients on cisplatin-based chemotherapy | Complete Emesis Prevention: 75% (Combination) vs. 73% (Monotherapy) | [22] |

| Tropisetron vs. Granisetron (Kytril) | Patients on chemotherapy (including cisplatin) | Response Rate: 97.1% (Tropisetron) vs. 94.1% (Granisetron) - No statistical difference | [21] |

| Multicenter Study (Cisplatin) | 97 patients on high-dose cisplatin | Satisfactory Vomiting Control (Day 1): 69% | [24] |

| Satisfactory Nausea Control (Day 1): 70% | [24] |

Post-Operative Nausea and Vomiting (PONV)

Prophylactic administration of tropisetron is superior to placebo in preventing PONV in patients undergoing surgery with general anesthesia.[25][26][27] A 2 mg intravenous dose is often considered optimal for this indication.[28][29]

| Study Type | Patient Population | Key Finding | Reference |

| Meta-Analysis | General surgical population | Significantly lower incidence of PONV in the tropisetron group (RR: 0.655) compared to control. | [25] |

| Dose-Finding Study | 314 patients with established PONV | 0.5 mg, 2 mg, and 5 mg doses were all significantly better than placebo. The 2 mg dose was identified as optimal. | [28] |

| Observational Study | 461 high-risk surgical patients | Prophylactic tropisetron (2 mg) reduced nausea incidence from 18.8% to 11.1% and vomiting from 9.8% to 2.8%. | [29] |

Experimental Protocols

Characterizing the interaction of a compound like tropisetron with the 5-HT3 receptor is fundamental. A radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound.

Protocol: Radioligand Binding Assay for 5-HT3 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., tropisetron) for the 5-HT3 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane Preparations: Cell membranes from a stable cell line expressing human 5-HT3 receptors (e.g., HEK293 cells).[3][30]

-

Radioligand: A high-affinity 5-HT3 receptor antagonist radiolabeled with tritium, such as [3H]granisetron.[30]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[30]

-

Test Compound: Tropisetron, serially diluted to a range of concentrations.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled 5-HT3 antagonist (e.g., granisetron).[3]

-

Filtration Apparatus: Glass fiber filters (e.g., GF/B) and a cell harvester.[3][30]

-

Detection: Scintillation counter and scintillation fluid.[30]

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and Competitive Binding for each concentration of the test compound.[3]

-

Reagent Addition:

-

Total Binding: Add assay buffer, a fixed concentration of [3H]granisetron (typically at its Kd value), and the cell membrane suspension.[3]

-

Non-specific Binding (NSB): Add the non-specific binding control, [3H]granisetron, and the cell membrane suspension.[3]

-

Competitive Binding: Add each dilution of the test compound, [3H]granisetron, and the cell membrane suspension.[3]

-

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[3][30]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[3][30]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[3][30]

-

Quantification: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[3][30]

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve.

-

Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[30]

-

Additional Pharmacological Activities

Beyond its primary role as a 5-HT3 antagonist, tropisetron exhibits other notable biological effects.

-

α7-Nicotinic Agonism: Tropisetron acts as a partial agonist at α7-nicotinic receptors, which may be involved in neuroprotective and anti-inflammatory effects.[6][10][16]

-

Anti-inflammatory and Immunomodulatory Effects: Tropisetron has been shown to inhibit T cell activation by targeting the calcineurin pathway, a mechanism likely independent of 5-HT3 receptor signaling.[31][32] It can inhibit the production of IL-2 and the activation of transcription factors like NFAT and NF-κB, suggesting a potential role in managing inflammatory conditions.[6][18][31]

Conclusion

Tropisetron is a highly effective and well-tolerated first-generation 5-HT3 receptor antagonist. Its robust clinical efficacy in preventing chemotherapy-induced and postoperative nausea and vomiting is rooted in its potent and selective blockade of 5-HT3 receptors in both the central and peripheral nervous systems. Furthermore, its additional activities as an α7-nicotinic receptor agonist and an inhibitor of inflammatory pathways highlight its potential for broader therapeutic applications, warranting further investigation. This guide provides a foundational technical understanding for professionals engaged in the research and development of serotonergic modulators.

References

- 1. benchchem.com [benchchem.com]

- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Tropisetron. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tropisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tropisetron: an update of its use in the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is Tropisetron hydrochloride used for? [synapse.patsnap.com]

- 12. Tropisetron : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 13. ClinPGx [clinpgx.org]

- 14. PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tropisetron - Wikipedia [en.wikipedia.org]

- 17. The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. Pharmacokinetics of therapeutic doses of tropisetron in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ClinPGx [clinpgx.org]

- 21. [The clinical effect of Tropisetron in the prevention of nausea and vomiting induced by anti-cancer drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Study of efficacy and tolerability of tropisetron in the prevention of cisplatin induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Tropisetron in the prevention of chemotherapy-induced nausea and vomiting in patients responding poorly to previous conventional antiemetic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [Tropisetron for the prevention of nausea and vomiting during chemotherapy: multicenter clinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Effect of Prophylactic Tropisetron on Post-Operative Nausea and Vomiting in Patients Undergoing General Anesthesia: Systematic Review and Meta-Analysis with Trial Sequential Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Tropisetron for treating established postoperative nausea and vomiting: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Tropisetron in the prevention of postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

- 31. The 5-HT3 receptor antagonist tropisetron inhibits T cell activation by targeting the calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Tropisetron as an α7-Nicotinic Receptor Partial Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tropisetron's role as a partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR). It consolidates key quantitative data, details common experimental methodologies for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts

Tropisetron, clinically utilized as a 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting, also exhibits significant partial agonism at the α7-nAChR.[1][2] This dual pharmacology has garnered interest in its potential therapeutic applications for a range of central nervous system disorders, including Alzheimer's disease and schizophrenia, where α7-nAChR dysfunction is implicated.[3][4] As a partial agonist, tropisetron binds to and activates the α7-nAChR, but with lower maximal efficacy compared to the endogenous full agonist, acetylcholine (ACh).[1][5] This property may offer a favorable therapeutic window, minimizing the risk of receptor desensitization and overstimulation associated with full agonists.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of tropisetron at the α7-nAChR and other relevant receptors, providing a quantitative basis for its activity and selectivity.

Table 1: Binding Affinity of Tropisetron

| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Reference(s) |

| α7-nAChR | Tropisetron | SH-SY5Y cells | 470 | [6] |

| α7-nAChR | Tropisetron | Human | 6.9 | [3][7] |

| 5-HT₃ Receptor | Tropisetron | CHO cells (human recombinant) | 3 | [6] |

| α4β2-nAChR | Tropisetron | Human | 55,000 | [1] |

| Muscle-type nAChR (α1β1γδ) | Tropisetron | Human | 15,000 - 27,000 | [1][6] |

Table 2: Functional Activity of Tropisetron at α7-nAChR

| Receptor Subtype | Assay Type | Preparation | EC₅₀ (µM) | Iₘₐₓ (% of ACh response) | Reference(s) |

| Human α7-nAChR | Electrophysiology | Xenopus oocytes | 2.4 | Not Reported | [5] |

| Human α7β2-nAChR | Electrophysiology | Xenopus oocytes | 1.5 | Not Reported | [5] |

| α7-nAChR | Electrophysiology | Not Specified | 0.6 | 25 | [1] |

Signaling Pathways Modulated by Tropisetron

Activation of the α7-nAChR by tropisetron initiates several downstream intracellular signaling cascades implicated in neuroprotection, anti-inflammatory effects, and cognitive enhancement. The two primary pathways are the PI3K/Akt and JAK2/STAT3 pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and growth. Its activation by tropisetron through the α7-nAChR is thought to contribute to its neuroprotective effects.

Caption: Tropisetron activates the PI3K/Akt pathway via α7-nAChR.

JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key regulator of immune responses and inflammation. Tropisetron's activation of this pathway via the α7-nAChR is linked to its anti-inflammatory properties.

Caption: Tropisetron activates the JAK2/STAT3 pathway via α7-nAChR.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of tropisetron's activity at the α7-nAChR. Below are generalized protocols for key in vitro and in vivo experiments.

Radioligand Binding Assay

This assay quantifies the affinity of tropisetron for the α7-nAChR by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of tropisetron for the α7-nAChR.

Materials:

-

Receptor Source: Membranes from cells stably expressing human α7-nAChRs (e.g., SH-SY5Y, HEK293) or rodent brain tissue homogenates.

-

Radioligand: [¹²⁵I]-α-bungarotoxin, a high-affinity antagonist for the α7-nAChR.

-

Non-specific binding control: A high concentration of a non-radiolabeled α7-nAChR ligand (e.g., nicotine, unlabeled α-bungarotoxin).

-

Test Compound: Tropisetron in a range of concentrations.

-

Assay Buffer: Typically a Tris-HCl or phosphate buffer with physiological pH and salt concentrations.

-

Filtration apparatus: Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor source in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of [¹²⁵I]-α-bungarotoxin, and varying concentrations of tropisetron. For total binding, omit tropisetron. For non-specific binding, add a saturating concentration of the non-labeled ligand.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the tropisetron concentration. Determine the IC₅₀ value (the concentration of tropisetron that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Caption: Workflow for determining tropisetron's binding affinity.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the ion flow through the α7-nAChR in response to tropisetron, allowing for the determination of its functional potency (EC₅₀) and efficacy (Iₘₐₓ).

Objective: To characterize the functional properties of tropisetron as a partial agonist at the α7-nAChR.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for human α7-nAChR.

-

Microinjection apparatus.

-

TEVC setup: Amplifier, electrodes, perfusion system.

-

Recording Solution (e.g., Ringer's solution): Containing NaCl, KCl, CaCl₂, MgCl₂, and a buffer (e.g., HEPES).

-

Agonist solutions: Tropisetron and acetylcholine (as a reference full agonist) at various concentrations.

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog and defolliculate them. Inject the oocytes with cRNA encoding the human α7-nAChR and incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with KCl. Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Agonist Application: Perfuse the oocyte with the recording solution. Apply increasing concentrations of tropisetron for a short duration and record the resulting inward current. Between applications, wash the oocyte thoroughly with the recording solution.

-

Reference Agonist: Apply a saturating concentration of acetylcholine to determine the maximal current response (Iₘₐₓ) for a full agonist.

-

Data Analysis: Plot the peak current response as a function of the tropisetron concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀. Calculate the Iₘₐₓ of tropisetron as a percentage of the maximal response to acetylcholine.

Caption: Workflow for functional characterization using TEVC.

In Vivo Neuroprotection Assay

Animal models are used to assess the neuroprotective effects of tropisetron in a physiological context.

Objective: To evaluate the neuroprotective efficacy of tropisetron against a specific neurotoxic insult.

Materials:

-

Animal Model: e.g., J20 mice (Alzheimer's disease model), rats with streptozotocin (STZ)-induced diabetes (diabetic neuropathy model), or rats subjected to middle cerebral artery occlusion (stroke model).[6][8]

-

Neurotoxic Agent: Dependent on the model (e.g., STZ).

-

Tropisetron: For administration (e.g., intraperitoneal injection, oral gavage).

-

Behavioral testing apparatus: e.g., Morris water maze, novel object recognition test.

-

Equipment for histological and biochemical analysis.

Procedure:

-

Animal Acclimation and Grouping: Acclimate animals to the housing conditions and randomly assign them to control and treatment groups.

-

Induction of Neuropathology: Induce the specific pathology in the relevant animal groups (e.g., administer STZ to induce diabetes).

-

Drug Administration: Administer tropisetron or vehicle to the respective groups according to a predetermined dosing regimen (e.g., daily for several weeks).

-

Behavioral Assessment: Conduct behavioral tests to assess cognitive function, sensory-motor function, or other relevant endpoints.

-

Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect relevant tissues (e.g., brain, peripheral nerves). Perform histological analysis (e.g., staining for neuronal markers, apoptotic markers) and biochemical assays (e.g., ELISA or Western blot for inflammatory cytokines, signaling proteins).

-

Data Analysis: Statistically compare the behavioral, histological, and biochemical outcomes between the different experimental groups.

Caption: Workflow for assessing in vivo neuroprotective effects.

Conclusion

Tropisetron's profile as a partial agonist at the α7-nAChR, combined with its established clinical use as a 5-HT3 antagonist, makes it a compelling molecule for further investigation in the context of neurological and psychiatric disorders. The data and methodologies presented in this guide provide a framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the therapeutic potential of tropisetron and other α7-nAChR modulators. A thorough understanding of its quantitative pharmacology, downstream signaling effects, and appropriate experimental evaluation is essential for advancing this promising area of research.

References

- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective alpha7 nicotinic receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tropisetron sensitizes α7 containing nicotinic receptors to low levels of acetylcholine in vitro and improves memory-related task performance in young and aged animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occupancy of α7 Nicotinic Acetylcholine Receptors in the Brain by Tropisetron: A Positron Emission Tomography Study Using [11C]CHIBA-1001 in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Structural determinants for interaction of partial agonists with acetylcholine binding protein and neuronal α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cpn.or.kr [cpn.or.kr]

- 8. researchgate.net [researchgate.net]

A Comprehensive Pharmacological Profile of Tropisetron Hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tropisetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist with established efficacy as an antiemetic agent, particularly in the management of nausea and vomiting induced by chemotherapy and radiotherapy, as well as post-operatively.[1][2][3] This technical guide provides a detailed examination of its pharmacological profile, encompassing its dual mechanism of action, comprehensive pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety considerations. The document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and employs visualizations to illustrate critical pathways and workflows, serving as a comprehensive resource for the scientific community.

Introduction

Tropisetron is an indole derivative that functions as a highly selective and competitive antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[2][4] Its primary therapeutic application is the prevention of nausea and vomiting, conditions mediated by the release of serotonin in the gastrointestinal tract and its subsequent action on 5-HT3 receptors.[5] Beyond its well-characterized antiemetic properties, tropisetron also exhibits agonist activity at the α7-nicotinic acetylcholine receptor (α7-nAChR), suggesting a broader range of pharmacological effects, including potential neuroprotective and immunomodulatory activities.[6][7][8] This guide synthesizes current knowledge to provide a thorough understanding of tropisetron's pharmacology.

Mechanism of Action

Tropisetron's pharmacological effects are primarily mediated through its interaction with two distinct receptor systems.

Primary Target: 5-HT3 Receptor Antagonism

The principal mechanism of tropisetron's antiemetic effect is the competitive blockade of 5-HT3 receptors.[2][9] These ligand-gated ion channels are located peripherally on vagal afferent nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain's area postrema.[1][3] Chemotherapeutic agents and radiation can cause damage to enterochromaffin cells in the gut, leading to a massive release of serotonin.[1][5] This released serotonin activates 5-HT3 receptors, initiating a signaling cascade that culminates in the vomiting reflex. Tropisetron effectively interrupts this pathway by preventing serotonin binding.[1][2]

Secondary Targets and Effects

Beyond its primary antiemetic role, tropisetron demonstrates affinity for other receptors and influences various signaling pathways:

-

α7-Nicotinic Acetylcholine Receptor (α7-nAChR) Agonism: Tropisetron acts as a partial agonist at α7-nAChR.[7][8] This interaction is linked to potential neuroprotective effects against glutamate-induced excitotoxicity, partly through the reduction of p38 MAP kinase levels.[6][8]

-

Immunomodulation: In vitro studies have shown that tropisetron can inhibit T-cell activation and the synthesis of Interleukin-2 (IL-2).[6] It also suppresses signaling cascades that activate key transcription factors for the immune response, including NFAT, AP-1, and NF-κB.[6][10]

Receptor Binding Affinity

Tropisetron exhibits high affinity for its primary molecular targets. The quantitative measures of this affinity are summarized below.

| Parameter | Receptor | Value | Reference |

| IC₅₀ | 5-HT3 | 70.1 ± 0.9 nM | [6][11] |

| Ki | 5-HT3 | 5.3 nM | [10] |

| Ki | α7-nAChR | 6.9 nM | [10] |

Pharmacokinetics

The pharmacokinetic profile of tropisetron is characterized by rapid absorption, extensive metabolism influenced by genetic factors, and a duration of action that supports once-daily dosing.

Absorption and Distribution

Following oral administration, tropisetron is rapidly and almost completely absorbed (>95%) from the gastrointestinal tract.[4] However, it undergoes significant first-pass metabolism in the liver, resulting in an absolute bioavailability of approximately 60% for a 5 mg dose.[4][9][12] Peak plasma concentrations are typically reached within 3 hours.[9][12] Tropisetron is about 71% bound to plasma proteins and has a large volume of distribution, estimated at 400-600 L, indicating extensive tissue distribution.[4][9]

Metabolism and Excretion

Tropisetron is extensively metabolized in the liver, primarily through hydroxylation of its indole ring at the 5, 6, or 7 positions, followed by conjugation with glucuronide or sulfate.[3][4][13] The resulting metabolites have significantly reduced potency for the 5-HT3 receptor and do not contribute to the drug's pharmacological effect.[3][4]

Metabolism is predominantly carried out by the cytochrome P450 enzyme CYP2D6 (~91%), with a minor contribution from CYP3A4.[1][13][14] This dependence on CYP2D6 subjects tropisetron's metabolism to the genetic polymorphism of the enzyme, leading to two distinct phenotypes:

-

Extensive Metabolizers: Comprise the majority of the population.

-

Poor Metabolizers: Approximately 8% of the Caucasian population, who exhibit a significantly slower metabolism of the drug.[4][5]

Excretion occurs mainly through the kidneys, with about 8% of the dose excreted as unchanged drug and 70% as metabolites in the urine.[3][4][9] An additional 15% is excreted in the feces as metabolites.[3][9]

Pharmacokinetic Parameters

Key pharmacokinetic parameters vary significantly between extensive and poor metabolizers of CYP2D6.

| Parameter | Value (Extensive Metabolizers) | Value (Poor Metabolizers) | Reference |

| Tmax (oral) | ~2.6 - 3 hours | Not specified | [9][12] |

| Cmax (5 mg oral) | 3.46 ng/mL | Not specified | [12] |

| Bioavailability | ~60% | Not specified | [9][12][13] |

| Plasma Protein Binding | 71% | 71% | [4][9] |

| Volume of Distribution (Vd) | 400 - 600 L | Not specified | [4][9] |

| Elimination Half-life (t½) | ~8 hours | Up to 45 hours | [4][5][9][12] |

| Total Clearance (CL) | 1800 mL/min (IV) | Not specified | [3][12] |

Pharmacodynamics

The primary pharmacodynamic effect of tropisetron is the prevention of emesis. Its high potency and selective antagonism at 5-HT3 receptors provide a long duration of action of approximately 24 hours, which allows for convenient once-daily administration for multi-day chemotherapy regimens.[4][9] Tropisetron has been shown to be effective without causing the extrapyramidal side effects that can be associated with older antiemetics like metoclopramide.[4][7]

Clinical Efficacy and Therapeutic Use

Tropisetron is indicated for the prevention of nausea and vomiting associated with cancer chemotherapy (CINV) and for the prevention and treatment of postoperative nausea and vomiting (PONV).[1] Clinical studies have demonstrated that a 5 mg daily dose is effective and well-tolerated.[15] Its efficacy is comparable to that of more complex antiemetic cocktails, but with a more favorable tolerability profile.[15]

| Study Design | Indication | Tropisetron Efficacy | Comparator Efficacy | Outcome | Reference |

| Placebo-controlled, double-blind | Nausea/vomiting from high-dose cisplatin | 91.7% complete response (22/24 patients) | 25.9% complete response (7/27 patients) | Tropisetron was significantly more effective than placebo. | [16] |

Safety and Tolerability

Tropisetron is generally well-tolerated.[7][15] Adverse effects are typically transient and mild to moderate in severity.

Adverse Effects

The most common and significant adverse reactions are summarized below.

| Frequency | Adverse Reaction | Reference |

| Common (>1/100) | Headache, Constipation, Dizziness, Fatigue, Somnolence | [1][4][7][9][17] |

| Less Common (<1/100) | Abdominal pain, Diarrhea, Anorexia, Hypotension, Hypertension | [4][9][17] |

| Rare (<1/1000) | QT prolongation, Hypersensitivity reactions (e.g., anaphylaxis, bronchospasm, urticaria), Visual hallucinations, Syncope, Cardiovascular collapse/arrest | [1][4][9][17] |

Contraindications and Precautions

-

Hypersensitivity: Contraindicated in patients with known hypersensitivity to tropisetron.[1]

-

Pregnancy and Lactation: Contraindicated.[9]

-

Cardiovascular Conditions: Caution is advised in patients with cardiac rhythm or conduction disturbances and those with uncontrolled hypertension.[4][9] Daily doses should not exceed 10 mg in patients with uncontrolled hypertension.[4]

-

QT Interval Prolongation: There is a risk of QT interval prolongation, requiring caution when used with other drugs that share this potential or in patients with electrolyte disturbances.[4][9]

Drug-Drug Interactions

Tropisetron's metabolism via CYP450 enzymes makes it susceptible to interactions with inhibitors and inducers of this system.

| Interacting Drug Class | Example(s) | Mechanism | Clinical Consequence | Reference |

| CYP2D6/3A4 Inducers | Rifampicin, Phenobarbital | Induction of metabolizing enzymes | Decreased plasma concentration and potential reduction in efficacy of tropisetron. | [1][9][18] |

| CYP2D6/3A4 Inhibitors | Ketoconazole, Cimetidine | Inhibition of metabolizing enzymes | Increased plasma concentration of tropisetron, potentially increasing the risk of adverse effects. | [1][18][19] |

| Serotonergic Agents | SSRIs, SNRIs | Additive serotonergic effects | Increased risk of serotonin syndrome, a potentially life-threatening condition. | [1][9] |

| Antiarrhythmics, β-blockers | - | Pharmacodynamic interaction | Increased risk of cardiac conduction abnormalities. | [9] |

| QT-Prolonging Drugs | Cisapride, certain antiarrhythmics | Additive effects on QT interval | Increased risk of significant QT prolongation and torsades de pointes. | [4][19] |

Key Experimental Methodologies

In Vitro Receptor Binding Assay (5-HT3 Receptor)

Determining the binding affinity (Ki) of a compound like tropisetron for the 5-HT3 receptor is a foundational experiment in its pharmacological characterization. A competitive radioligand binding assay is a standard method.

Experimental Protocol:

-

Membrane Preparation: Human 5-HT3 receptors are expressed in a stable cell line (e.g., HEK293). The cells are cultured, harvested, and then lysed via homogenization in a cold buffer. The cell homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined via a Bradford or BCA assay.[20][21]

-

Assay Setup: The assay is typically run in a 96-well plate.

-

Total Binding: Wells contain cell membranes and a radiolabeled 5-HT3 antagonist (e.g., [³H]granisetron) at a concentration near its Kd value.[22]

-

Non-specific Binding (NSB): Wells contain membranes, the radioligand, and a high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM Granisetron) to saturate the receptors.[20]

-

Competitive Binding: Wells contain membranes, the radioligand, and serial dilutions of the test compound (tropisetron).[20][22]

-

-

Incubation: The plate is incubated (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.[22]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membranes with bound radioligand while unbound ligand passes through.[20][22]

-

Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[22]

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity (in counts per minute, CPM) is measured using a liquid scintillation counter.[20][22]

-

Data Analysis:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

The specific binding data at various concentrations of tropisetron are plotted to generate a competition curve, from which the IC₅₀ value (the concentration of tropisetron that inhibits 50% of specific radioligand binding) is determined.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

-

Clinical Efficacy Trial Protocol (Example for CINV)

The efficacy of tropisetron for CINV is typically established in randomized, double-blind, controlled clinical trials.

Protocol Outline:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[16]

-

Patient Population: Cancer patients scheduled to receive highly emetogenic chemotherapy (e.g., cisplatin ≥50 mg/m²).[16] Key inclusion criteria include age (e.g., 18-75 years), and adequate organ function. Key exclusion criteria include prior failure with 5-HT3 antagonists, current nausea or vomiting, and use of other antiemetics.

-

Randomization and Blinding: Eligible patients are randomly assigned to receive either tropisetron or a matching placebo. Both patients and investigators are blinded to the treatment allocation.

-

Intervention: The investigational group receives tropisetron (e.g., 5 mg orally) approximately 1-2 hours before chemotherapy administration. The control group receives a matching placebo on the same schedule.[16]

-

Endpoints:

-

Primary Endpoint: Complete response, defined as no emetic episodes and no use of rescue medication in the 24 hours following chemotherapy.[16]

-

Secondary Endpoints: Severity of nausea (assessed using a visual analog scale), number of emetic episodes, time to first emetic episode, and patient global satisfaction.

-

-

Assessments: Patients maintain a diary to record emetic episodes, nausea scores, and any rescue medication used for at least 24 hours post-chemotherapy. Safety is assessed by monitoring adverse events.

-

Statistical Analysis: The primary efficacy analysis is a comparison of the complete response rates between the tropisetron and placebo groups using an appropriate statistical test (e.g., Chi-squared or Fisher's exact test).

Conclusion

This compound possesses a well-defined pharmacological profile, characterized by potent and selective 5-HT3 receptor antagonism, supplemented by activity at α7-nicotinic receptors. Its pharmacokinetic properties, though influenced by CYP2D6 genetic polymorphism, support a convenient once-daily dosing regimen. Extensive clinical data confirm its efficacy and safety in the management of chemotherapy- and surgery-induced nausea and vomiting. A thorough understanding of its mechanism, pharmacokinetics, and potential for drug interactions is critical for its optimal and safe use in clinical practice and for guiding future research into its broader therapeutic potential.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tropisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medsafe.govt.nz [medsafe.govt.nz]

- 5. Tropisetron - Australian Prescriber [australianprescriber.tg.org.au]

- 6. selleckchem.com [selleckchem.com]

- 7. Tropisetron - Wikipedia [en.wikipedia.org]

- 8. This compound - LKT Labs [lktlabs.com]

- 9. mims.com [mims.com]

- 10. Tropisetron (SDZ-ICS-930) | 5-HT Receptor | CAS 89565-68-4 | Buy Tropisetron (SDZ-ICS-930) from Supplier InvivoChem [invivochem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Pharmacokinetics of therapeutic doses of tropisetron in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. PharmGKB summary: ondansetron and tropisetron pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tropisetron. A review of the clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Clinical phase III study of tropisetron capsule in the treatment of nausea and vomiting induced by anti-cancer drug; a placebo-controlled, multicenter, double-blind comparative study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What are the side effects of this compound? [synapse.patsnap.com]

- 18. nbinno.com [nbinno.com]

- 19. minicule.com [minicule.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Synthesis of Tropisetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropisetron hydrochloride, a potent and selective 5-HT₃ receptor antagonist, is a cornerstone in the management of chemotherapy-induced and postoperative nausea and vomiting.[1][2] This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for this compound, with a focus on the core reaction: the esterification of indole-3-carboxylic acid with tropine. This document details various synthetic strategies, provides specific experimental protocols, and presents quantitative data to inform and guide researchers in the development and optimization of tropisetron synthesis.

Core Synthesis Pathways

The synthesis of tropisetron (the free base) is primarily achieved through the esterification of tropine (specifically, endo-8-methyl-8-azabicyclo[3.2.1]octan-3-ol) with indole-3-carboxylic acid.[3][4] The main variations in this synthesis lie in the method used to activate the carboxylic acid for the esterification reaction. Following the synthesis of the tropisetron base, a final acidification step with hydrochloric acid yields the desired this compound salt.[3][4]

Two predominant strategies for the esterification are:

-

The Acid Chloride Pathway: This is a common and well-documented method where indole-3-carboxylic acid is first converted to its more reactive acid chloride intermediate, indole-3-carbonyl chloride.[3][5] This intermediate then readily reacts with tropine to form the tropisetron ester.

-

Direct Esterification Pathway: This approach involves the direct condensation of indole-3-carboxylic acid and tropine, typically facilitated by a catalyst, avoiding the need to isolate an acid chloride intermediate.[4]

Quantitative Data Summary

The following table summarizes quantitative data reported in various patented synthesis methods. These values offer a comparative look at the efficiency of different protocols.

| Pathway Variation | Key Reagents/Catalysts | Yield | Purity | Reference |

| Acid Chloride | Indole-3-carboxylic acid, Oxalyl chloride, n-Butyl lithium | ~20% | Not Specified | [3] |

| Acid Chloride | Indole-3-carboxylic acid, Thionyl chloride, Sodium hydroxide | High Yield | High Purity | [5] |

| Direct Esterification | Indole-3-carboxylic acid, Tropine, Aromatic organic sulfonic acid | "Ideal Yield" | High Purity | [4] |

| Final Purification | Recrystallization from anhydrous ethanol, HCl addition | 71.1% | 99.56% | [3] |

| Final Purification | Recrystallization from absolute ethanol | 53.29% (overall) | 99.91% | [3] |

Experimental Protocols

Synthesis via the Acid Chloride Intermediate

This protocol is adapted from a method designed for large-scale production, emphasizing high yield and purity.[5]

Step 1: Preparation of Indole-3-carbonyl chloride

-

To a 500 mL three-necked flask, add 20.0 g of indole-3-carboxylic acid, 300 mL of 1,2-dichloroethane, and 3 mL of DMF.

-

While stirring, slowly add 20 mL of thionyl chloride (SOCl₂) dropwise.

-

Heat the reaction mixture to 45°C and maintain for 8 hours.

-

After the reaction is complete, remove the excess thionyl chloride and 1,2-dichloroethane by distillation under reduced pressure.

-

Dissolve the resulting residue in 100 mL of tetrahydrofuran (THF) for use in the next step.

Step 2: Preparation of α-Tropine Sodium Alkoxide

-

In a separate 500 mL three-necked flask, add 19.0 g of α-tropanol (tropine), 100 mL of THF, and 5.4 g of solid sodium hydroxide (NaOH).

-

Stir the mixture at room temperature for 4 hours to form the sodium alkoxide of tropine.

Step 3: Synthesis of Tropisetron and Conversion to Hydrochloride

-

To the THF solution of α-tropine sodium alkoxide, add the THF solution of indole-3-formyl chloride prepared in Step 1.

-

Allow the reaction to proceed to form tropisetron.

-

After the reaction is complete, carefully add hydrochloric acid to the mixture.

-

This will precipitate the this compound salt.

-

The crude product is then purified, typically through recrystallization from ethanol, to obtain high-purity this compound.[4][5]

Synthesis via Direct Esterification

This method, which avoids the use of harsh chlorinating agents, utilizes a catalyst to directly form the ester.[4]

Step 1: Direct Esterification

-

In an inert solvent, combine indole-3-carboxylic acid and tropine.

-

Add a catalytic amount of an aromatic organic sulfonic acid compound (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to a temperature between 50-150°C.

-

Maintain the reaction for 2-35 hours, with continuous removal of water to drive the esterification.

Step 2: Work-up and Purification

-

Once the reaction is complete, the tropisetron base is in the organic solvent. Extract the tropisetron into an aqueous mineral acid solution (e.g., 0.5 M - 2.5 M HCl), which also protonates the tropisetron.

-

Adjust the pH of the aqueous solution to 9-10 with a base to precipitate the crude tropisetron base.

-

Wash the crude product with water until neutral and then dry.

Step 3: Formation of this compound

-

Dissolve the crude tropisetron base in absolute ethanol.

-

Add a solution of hydrochloric acid in ethanol to precipitate the this compound salt.

-

Collect the crystalline product by filtration and dry to obtain the final product.[4]

Synthesis Pathway Visualization

The following diagram illustrates the common Acid Chloride pathway for the synthesis of this compound.

Caption: The Acid Chloride pathway for Tropisetron HCl synthesis.

References

- 1. This compound | C17H21ClN2O2 | CID 656664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tropisetron: an update of its use in the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. CN102532128A - Synthetic method of tropisetron and prepare method of hydrochloric acid tropisetron - Google Patents [patents.google.com]

- 5. CN102584815A - Method for preparing this compound on large scale - Google Patents [patents.google.com]

An In-depth Technical Guide to Tropisetron Hydrochloride: Molecular Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tropisetron hydrochloride, a potent and selective 5-HT3 receptor antagonist. The document details its molecular structure, physicochemical and pharmacological properties, and provides established experimental protocols for its synthesis, analysis, and biological evaluation.

Molecular Structure and Identification

This compound is the hydrochloride salt of tropisetron, an indole derivative. Chemically, it is identified as (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylic acid ester monohydrochloride.[1] The tropane moiety is a defining feature of its structure.

Table 1: Molecular and Chemical Identifiers

| Identifier | Value |

| Chemical Formula | C₁₇H₂₁ClN₂O₂ |

| Molecular Weight | 320.81 g/mol [2][3] |

| CAS Number | 105826-92-4[1] |

| IUPAC Name | [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate;hydrochloride[4] |

| Synonyms | Novaban, ICS 205-930, SDZ-ICS-930[2][5] |

Physicochemical Properties

This compound is a white to off-white crystalline powder.[6] Its hydrochloride form enhances its solubility in aqueous solutions.

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 283-285 °C (decomposition)[6] |

| Solubility | Water: Soluble, >10 mg/mL[6][7] DMSO: 64 mg/mL (199.49 mM) Ethanol: Insoluble |

| Appearance | White to off-white crystalline powder[6] |

Pharmacological Properties

This compound's primary mechanism of action is as a selective and competitive antagonist of the serotonin 5-hydroxytryptamine type 3 (5-HT3) receptor.[8] These receptors are ligand-gated ion channels located on peripheral vagus nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[8] By blocking these receptors, this compound effectively suppresses nausea and vomiting induced by chemotherapy and radiotherapy.[8] Additionally, it exhibits partial agonism at the α7 nicotinic acetylcholine receptor (α7 nAChR).[5]

Table 3: Pharmacodynamic and Pharmacokinetic Properties

| Parameter | Value |

| Mechanism of Action | Selective 5-HT3 receptor antagonist; partial α7 nicotinic acetylcholine receptor agonist.[5] |

| IC₅₀ (5-HT3 Receptor) | 70.1 nM[2] |

| Bioavailability (Oral) | Approximately 60% |

| Plasma Protein Binding | 71%[9] |

| Volume of Distribution | 400-600 L[9] |

| Metabolism | Hepatic, primarily via hydroxylation by CYP2D6, followed by glucuronidation or sulfation.[9] |

| Elimination Half-life | ~8 hours in extensive metabolizers; up to 45 hours in poor metabolizers.[9] |

| Excretion | Primarily in urine (approximately 8% as unchanged drug and 70% as metabolites) and feces (15% as metabolites). |

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

The binding of serotonin to the 5-HT3 receptor, a ligand-gated ion channel, triggers the opening of a central pore. This allows for the rapid influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the neuronal membrane and the initiation of downstream signaling cascades. This compound competitively binds to this receptor, preventing the conformational change necessary for channel opening and thereby inhibiting the signaling cascade that leads to an emetic response.

Experimental Workflow: Calcium Flux Assay

A calcium flux assay is a common functional cell-based assay used to screen for 5-HT3 receptor antagonists. This workflow illustrates the key steps in performing such an assay.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of indole-3-carboxylic acid with tropine, followed by conversion to the hydrochloride salt.

Materials:

-

Indole-3-carboxylic acid

-

Tropine

-

Aromatic organic sulfonic acid catalyst (e.g., p-toluenesulfonic acid)

-

Inert solvent (e.g., toluene)

-

Anhydrous ethanol

-

Hydrochloric acid (concentrated or as an ethanol solution)

-

Sodium hydroxide solution

Procedure:

-

Esterification: In a reaction vessel equipped with a Dean-Stark apparatus, dissolve indole-3-carboxylic acid and tropine in an inert solvent. Add a catalytic amount of an aromatic organic sulfonic acid. Heat the mixture to reflux and continuously remove the water formed during the reaction. Monitor the reaction progress by a suitable method (e.g., TLC).

-

Work-up: Once the reaction is complete, cool the mixture and wash it with an aqueous sodium hydroxide solution to remove unreacted indole-3-carboxylic acid and the catalyst. Separate the organic layer, wash with water until neutral, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Isolation of Tropisetron Base: Evaporate the solvent under reduced pressure to obtain crude tropisetron base.

-

Salt Formation: Dissolve the crude tropisetron base in anhydrous ethanol. Slowly add a solution of hydrochloric acid in ethanol or concentrated hydrochloric acid while stirring until the pH is acidic (pH 2-3).

-

Crystallization and Purification: Cool the solution to induce crystallization of this compound. Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol.[6]

Analytical Characterization by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5.0 µm).

-

Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4.0) in a ratio of 25:75 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 285 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol). Prepare a series of working standard solutions by serial dilution.

-

Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a known concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Determine the purity of the synthesized compound by comparing the peak area of tropisetron with the total peak area of all components in the chromatogram. The concentration of tropisetron in a sample can be determined from a calibration curve generated from the standard solutions.

5-HT3 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the 5-HT3 receptor.

Materials:

-

Receptor Source: Cell membranes from a cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 cells).[4]

-

Radioligand: A high-affinity 5-HT3 receptor antagonist radioligand, such as [³H]-Granisetron or [³H]-GR65630.[4]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., granisetron).[4]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Instrumentation: 96-well plates, filtration apparatus with glass fiber filters (e.g., GF/B), and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the 5-HT3 receptor.

-

Homogenize the cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration close to its Kd), and 100 µL of the membrane preparation.

-

Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of the membrane preparation.

-

Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through pre-soaked glass fiber filters using a cell harvester to separate the bound and free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

References

- 1. benchchem.com [benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. biophysics-reports.org [biophysics-reports.org]

- 7. Experimental examination of anti-inflammatory effects of a 5-HT3 receptor antagonist, tropisetron, and concomitant effects on autonomic nervous function in a rat sepsis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. High-resolution structures of multiple 5-HT3AR-setron complexes reveal a novel mechanism of competitive inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Tropisetron's Anti-Inflammatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropisetron, a well-established 5-HT3 receptor antagonist, has garnered significant attention for its potent anti-inflammatory properties, independent of its antiemetic functions. This technical guide provides an in-depth overview of the foundational research elucidating the molecular mechanisms underlying tropisetron's anti-inflammatory effects. It is designed to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed insights into the key signaling pathways, experimental validation, and quantitative data supporting its immunomodulatory role.

Core Anti-Inflammatory Mechanisms of Tropisetron

Tropisetron exerts its anti-inflammatory effects through the modulation of several key signaling cascades. The primary mechanisms identified in foundational research include:

-

α7 Nicotinic Acetylcholine Receptor (α7nAChR) Agonism: A significant body of evidence points to tropisetron's role as an agonist of the α7nAChR, a key component of the cholinergic anti-inflammatory pathway. Activation of α7nAChR by tropisetron leads to the downstream inhibition of pro-inflammatory cytokine production.

-

Inhibition of the Calcineurin/NFAT Pathway: Tropisetron has been shown to inhibit the calcineurin-dependent activation of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor for the expression of inflammatory genes, including Interleukin-2 (IL-2).[1]

-

Modulation of Toll-Like Receptor (TLR) Signaling: Research indicates that tropisetron can influence TLR-mediated inflammatory responses. It has been observed to upregulate the transcription of TLR2 and TLR4 while suppressing the downstream production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS).[2]

-